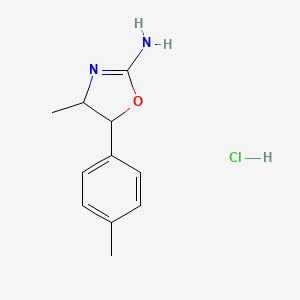

4,4'-Dimethylaminorex Hydrochloride

Description

Contextual Overview of Novel Psychoactive Substances and Synthetic Stimulants

The emergence of novel psychoactive substances (NPS) represents a significant and evolving challenge in the fields of public health and forensic science. nih.gov These substances, often marketed as 'research chemicals' or 'legal highs', are designed to mimic the effects of controlled drugs while circumventing existing legal frameworks. nih.govofdt.fr Among the various classes of NPS, synthetic stimulants are particularly prominent, designed to produce effects similar to traditional stimulants like amphetamine and cocaine. ontosight.aidntb.gov.ua The rapid proliferation of these compounds is driven by the continuous modification of their chemical structures, leading to a diverse and ever-changing market. nih.gov Academic and research institutions play a crucial role in identifying, characterizing, and understanding the pharmacological and toxicological profiles of these emerging substances. nih.govofdt.fr

Analogous Relationships within the Aminorex Chemical Class

4,4'-Dimethylaminorex (4,4'-DMAR) belongs to the 2-amino-5-aryloxazoline class of compounds and is a structural analogue of aminorex and 4-methylaminorex (B1203063) (4-MAR). ofdt.frnih.govservice.gov.uk These compounds share a core oxazoline (B21484) ring structure, which is associated with their stimulant properties. ontosight.airegulations.gov The structural similarities and differences between these compounds are central to understanding their varying pharmacological profiles.

Aminorex was originally developed as an anorectic, or appetite suppressant, in the 1960s. nih.govresearchgate.net However, it was later withdrawn from the market due to significant adverse effects. nih.govresearchgate.net 4,4'-DMAR is considered a derivative of aminorex, with the addition of methyl groups to its chemical structure. nih.govresearchgate.net Both aminorex and 4,4'-DMAR have been shown in in-vitro studies to act as releasing agents for monoamine neurotransmitters. nih.goveuropa.eu

4-Methylaminorex (4-MAR) is another well-known analogue in the aminorex family, first synthesized in 1960. wikipedia.org It is recognized for its potent stimulant effects, comparable to methamphetamine but with a longer duration of action. wikipedia.org 4,4'-DMAR is a methylated derivative of 4-MAR. nih.govresearchgate.net While both are potent monoamine releasing agents, in-vitro research indicates differences in their selectivity. nih.gov 4-MAR shows a preference for inhibiting norepinephrine (B1679862) and dopamine (B1211576) transporters, similar to amphetamine. nih.gov In contrast, cis-4,4'-DMAR demonstrates a more balanced and potent action on serotonin (B10506), norepinephrine, and dopamine transporters. nih.govwikipedia.org

Emergence and Academic Research Interest in 4,4'-Dimethylaminorex Hydrochloride

4,4'-DMAR first appeared on the European illicit drug market in December 2012, detected in the Netherlands. ofdt.frservice.gov.ukwikipedia.org Its emergence as a designer drug, sometimes sold under the street name "Serotoni," quickly garnered the attention of researchers and regulatory bodies. service.gov.ukwikipedia.org The compound was often sold online as a 'research chemical' and has also been found in powders and tablets on the street, sometimes misrepresented as other substances like ecstasy. ofdt.fr

Initial academic research was spurred by a number of fatalities associated with its use in Europe. ofdt.frservice.gov.uk This prompted intensive investigation into its chemical properties, synthesis, and pharmacological effects. nih.gov Early studies focused on the analytical characterization of seized samples, which predominantly identified the (±)-cis isomer. nih.govservice.gov.uk Subsequent in-vitro pharmacological studies have been crucial in elucidating its mechanism of action as a potent and well-balanced serotonin-norepinephrine-dopamine releasing agent. nih.govwikipedia.org This profile distinguishes it from some of its analogues and has been a key area of research interest. nih.gov

Compound Data

Below are interactive tables detailing the chemical and pharmacological properties of 4,4'-Dimethylaminorex and its primary analogues, based on available academic research.

Table 1: Chemical Properties of Aminorex Analogues

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| 4,4'-Dimethylaminorex | 4-Methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine nih.gov | C11H14N2O nih.gov | 190.246 wikipedia.org |

| Aminorex | 5-Phenyl-4,5-dihydro-1,3-oxazol-2-amine | C9H10N2O | 162.19 |

| 4-Methylaminorex | 4-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | C10H12N2O | 176.22 |

Table 2: In-Vitro Monoamine Releaser Potency (EC50 nM) in Rat Brain Synaptosomes

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | DAT/SERT Ratio* |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 nih.gov | 26.9 ± 5.9 nih.gov | 18.5 ± 2.8 nih.gov | 0.47 nih.gov |

| d-Amphetamine | 5.5 ± 0.5 service.gov.uk | 8.2 ± 1.6 service.gov.uk | 2602 europa.eu | 473 europa.eu |

| Aminorex | 9.1 europa.eu | 15.1 europa.eu | 414 europa.eu | 45 europa.eu |

| (±)-cis-4-MAR | 1.7 europa.eu | 4.8 europa.eu | 53.2 europa.eu | 31 europa.eu |

*The DAT/SERT ratio is calculated as (EC50 at DAT)⁻¹ / (EC50 at SERT)⁻¹. A higher value indicates greater selectivity for the dopamine transporter over the serotonin transporter. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₁₁H₁₅ClN₂O |

|---|---|

Molecular Weight |

226.7 |

Synonyms |

4-Methyl-5-(p-tolyl)-4,5-dihydrooxazol-2-amine Hydrochloride; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Stereochemistry of 4,4 Dimethylaminorex Hydrochloride

Precursor Compounds and Starting Materials in Synthetic Pathways

The synthesis of 4,4'-DMAR isomers typically begins with readily available chemical precursors, which undergo a series of reactions to form the core oxazoline (B21484) structure.

Utilization of 1-(p-tolyl)propan-1-one Derivatives

A common starting point for the synthesis of 4,4'-DMAR is 4-methylpropiophenone, a derivative of 1-(p-tolyl)propan-1-one. nih.gov The synthesis generally proceeds through the α-bromination of this ketone to yield an α-bromo intermediate. nih.govnih.gov This intermediate is a key building block for constructing the aminorex scaffold.

Role of 2-Amino-1-(p-tolyl)propan-1-ol Precursors

The subsequent steps involve the conversion of the brominated ketone into a crucial amino alcohol precursor, 2-amino-1-(p-tolyl)propan-1-ol, also referred to as 4-methylnorephedrine. nih.gov One documented method involves a reaction with sodium diformylamide followed by acidic hydrolysis to produce the primary amine, 4-methylcathinone (normephedrone). nih.gov This cathinone (B1664624) derivative is then reduced, for instance with sodium borohydride, to yield the desired 2-amino-1-(p-tolyl)propan-1-ol. nih.gov This amino alcohol is the direct precursor that undergoes cyclization to form the final 4,4'-DMAR molecule. nih.govnih.gov

Intermediate Compound Derivations

The synthetic pathway from 4-methylpropiophenone to 2-amino-1-(p-tolyl)propan-1-ol involves several key intermediate compounds. The initial α-bromination of 4-methylpropiophenone creates an α-bromo ketone. nih.gov This is followed by a reaction sequence that introduces the amino group, leading to the formation of 4-methylcathinone. The subsequent reduction of the ketone group in 4-methylcathinone to a hydroxyl group furnishes the critical 2-amino-1-(p-tolyl)propan-1-ol intermediate. nih.gov

Cyclization Reactions and Reagent Selection

The final and stereochemically determining step in the synthesis of 4,4'-DMAR is the cyclization of the 2-amino-1-(p-tolyl)propan-1-ol precursor. The choice of the cyclizing reagent dictates whether the cis or trans isomers are formed. nih.govmdma.ch

Cyanogen (B1215507) Bromide Mediated Synthesis of Isomers

The use of cyanogen bromide (CNBr) as a cyclizing agent with the 2-amino-1-(p-tolyl)propan-1-ol precursor leads to the formation of the (±)-cis-4,4'-DMAR isomer. nih.govnih.gov The reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297), in a solvent like methanol (B129727). nih.gov This method is a well-established route for producing the cis-isomers of aminorex and its analogs. nih.govmdma.ch

Potassium Cyanate (B1221674) Mediated Synthesis of Isomers

In contrast, employing potassium cyanate (KOCN) as the cyclizing reagent results in the formation of the (±)-trans-4,4'-DMAR isomer. nih.govmdma.ch This reaction pathway proceeds through a carbamyl (urea) intermediate. mdma.chmdma.ch The 2-amino-1-(p-tolyl)propan-1-ol is first reacted with potassium cyanate in water, often under reflux, to form the N-carbamyl derivative. nih.govmdma.ch Subsequent treatment with acid, such as hydrochloric acid, induces cyclization to yield the trans-isomer of 4,4'-DMAR. nih.govmdma.ch It is noteworthy that this method stereoselectively produces the trans-isomer, which is opposite to the outcome of the cyanogen bromide route. mdma.ch

Stereochemical Considerations and Diastereomeric Synthesis

The synthesis of 4,4'-Dimethylaminorex diastereomers typically originates from the precursor 4-methylpropiophenone. nih.gov A common synthetic pathway involves the α-bromination of this precursor, followed by a reaction with sodium diformylamide. Subsequent hydrolysis under acidic conditions yields 4-methylcathinone (normephedrone). This intermediate is then reduced to form the crucial precursor, 2-amino-1-(4-methylphenyl)propan-1-ol (B2765097), also known as 4'-methylnorephedrine. nih.gov The stereochemical configuration of the final product, whether cis or trans, is determined by the specific cyclization agent used in the subsequent step. nih.gov

Synthesis of (±)-cis-4,4'-Dimethylaminorex Hydrochloride

The synthesis of the (±)-cis diastereomer is achieved through the cyclization of the 2-amino-1-(4-methylphenyl)propan-1-ol precursor using cyanogen bromide (CNBr). nih.gov In a typical procedure, a solution of cyanogen bromide in methanol is added to a cooled mixture of the 4'-methylnorephedrine precursor and anhydrous sodium acetate in methanol. nih.gov The reaction mixture is stirred for several hours, after which the volatile components are removed. The residue is then treated with a saturated sodium carbonate solution to precipitate the (±)-cis-4,4'-DMAR free base as a white solid. nih.gov The hydrochloride salt can then be prepared by treating a solution of the free base with ethanolic or ethereal hydrogen chloride. mdma.ch

The stereochemistry of the starting amino alcohol is retained throughout the reaction, meaning the erythro- or (1R,2S)-configuration of the norephedrine (B3415761) analogue leads to the cis-product.

Table 1: Synthesis of (±)-cis-4,4'-Dimethylaminorex

| Precursor | Reagent | Key Step | Product |

|---|

Synthesis of (±)-trans-4,4'-Dimethylaminorex Hydrochloride

The synthesis of the (±)-trans diastereomer utilizes the same 2-amino-1-(4-methylphenyl)propan-1-ol precursor but employs a different cyclization strategy. nih.gov The precursor is first reacted with potassium cyanate (KOCN) in water under reflux to form a urea (B33335) intermediate. nih.govmdma.ch Following this, the addition of aqueous hydrochloric acid and further heating at reflux induces cyclization to form the (±)-trans-4,4'-DMAR. nih.gov After cooling, the mixture is made basic with a saturated aqueous sodium carbonate solution, causing the precipitation of the (±)-trans-4,4'-DMAR free base. nih.gov As with the cis isomer, the hydrochloride salt is prepared by treating the free base with HCl.

This method also proceeds with retention of stereochemistry, where the threo- or (1R,2R)-configuration of the norpseudoephedrine (B1213554) analogue would yield the trans-product. However, research has shown that both cis and trans isomers can be prepared from the same 4'-methylnorephedrine precursor by selecting the appropriate cyclizing agent. nih.gov

Table 2: Synthesis of (±)-trans-4,4'-Dimethylaminorex

| Precursor | Reagents | Key Steps | Product |

|---|

Differentiation and Separation of Stereoisomers

The differentiation between the (±)-cis and (±)-trans stereoisomers of 4,4'-DMAR is straightforward and can be accomplished using standard analytical techniques. nih.gov Chromatographic and spectroscopic methods are particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can distinguish between the two isomers, with improved detectability often achieved by converting the hydrochloride salts to their free base forms before analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-based methods are also capable of separating the cis and trans racemates, providing distinct retention times for each. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a definitive method for differentiation. The chemical shifts of the protons on the oxazoline ring, specifically at the C4 and C5 positions (H-4 and H-5), are diagnostic. For the free bases dissolved in deuterated chloroform (B151607) (CDCl₃), the signals for the (±)-cis isomer appear at different chemical shifts compared to the (±)-trans isomer. nih.gov

Table 3: ¹H NMR Chemical Shifts (ppm) for 4,4'-DMAR Diastereomers (Free Base in CDCl₃)

| Proton | (±)-cis-4,4'-DMAR | (±)-trans-4,4'-DMAR |

|---|---|---|

| H-4 | 4.41 | 4.05 |

| H-5 | 5.74 | 5.08 |

Data sourced from a 600 MHz NMR spectrometer analysis. nih.gov

The upfield shift of the H-4 and H-5 proton signals in the trans isomer compared to the cis isomer is a key identifying feature. nih.gov

Physical Properties: The melting points of the isomers and their salts also differ. The free base of (±)-cis-4,4'-DMAR has a reported melting point of 136-138°C, while the (±)-trans free base melts at 101-103°C. The hydrochloride salt of the cis-isomer has a melting point of 163-165°C. researchgate.net

These distinct analytical and physical properties allow for the unambiguous identification and separation of the cis and trans stereoisomers of 4,4'-Dimethylaminorex. nih.gov

Pharmacological Characterization of 4,4 Dimethylaminorex Hydrochloride: Molecular and Cellular Mechanisms

Monoamine Transporter Interactions and Neurotransmitter Modulation

4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic substance that exhibits potent activity on the primary transport proteins for the monoamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). europa.eufederalregister.gov Its interaction with these transporters leads to a significant modulation of neurotransmitter levels in the synapse. The primary mechanism of action for the (±)-cis isomer of 4,4'-DMAR is as a substrate-type releaser, meaning it is transported into the neuron and triggers the reverse transport, or efflux, of neurotransmitters from the presynaptic terminal into the synaptic cleft. nih.govnih.gov This action is characteristic of many psychostimulant compounds. federalregister.gov

In vitro studies have consistently demonstrated that 4,4'-DMAR is a potent and efficacious releaser of dopamine. europa.eunih.gov Research using rat brain synaptosomes has shown that (±)-cis-4,4'-DMAR induces dopamine release with high potency. federalregister.govnih.gov Specifically, it acts as a substrate for the dopamine transporter (DAT), being transported into the cell and causing a reverse transport of dopamine out of the neuron. nih.govnih.gov This mechanism is similar to that of other well-known stimulants like d-amphetamine. federalregister.gov The cis-isomer of 4,4'-DMAR is reported to be approximately two to three times more potent than the trans-isomer in eliciting dopamine release. federalregister.gov

A distinguishing feature of 4,4'-DMAR's pharmacological profile is its pronounced effect on the serotonin transporter (SERT). nih.govnih.gov Unlike many other psychostimulants that show a preference for catecholamine transporters (DAT and NET), (±)-cis-4,4'-DMAR is also a highly potent and effective releaser of serotonin. europa.eunih.gov In fact, its potency at SERT is significantly higher than that of d-amphetamine and aminorex, which are weak serotonin releasers. nih.gov This balanced and high-potency activity across all three monoamine transporters makes it a notable serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org Interestingly, while the cis-isomer acts as a potent serotonin releaser, the trans-isomer of 4,4'-DMAR has been found to act as a serotonin uptake inhibitor rather than a releaser. europa.euecddrepository.org

The potency of 4,4'-DMAR at the monoamine transporters has been quantified in several in vitro studies, typically reported as EC50 values (the concentration required to elicit 50% of the maximal release) and IC50 values (the concentration required to inhibit 50% of transporter uptake).

Studies using rat brain synaptosomes have shown that (±)-cis-4,4'-DMAR is a potent releaser at all three transporters, with EC50 values of 8.6 nM at DAT, 26.9 nM at NET, and 18.5 nM at SERT. nih.govwikipedia.org This demonstrates a relatively non-selective but high-potency profile. nih.gov Another study reported similar potent releasing activity with EC50 values of 10.9 nM for dopamine, 11.8 nM for norepinephrine, and 17.7 nM for serotonin. europa.eu

In transporter-transfected human embryonic kidney (HEK) 293 cells, 4,4'-DMAR was found to be a potent inhibitor of all three monoamine transporters, with IC50 values below 1 µM and a greater potency than MDMA. nih.govresearchgate.net This study also highlighted a notable preference for the serotonin transporter over the dopamine transporter. nih.govresearchgate.net

| Compound | DAT (nM) | NET (nM) | SERT (nM) | Source |

|---|---|---|---|---|

| (±)-cis-4,4'-DMAR (Study 1) | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | nih.gov |

| (±)-cis-4,4'-DMAR (Study 2) | 10.9 | 11.8 | 17.7 | europa.eu |

| d-amphetamine | 5.5 | 8.2 | 2602 | europa.eu |

| MDMA | 143 | 98.3 | 85.0 | europa.eu |

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

Beyond the plasma membrane transporters, 4,4'-DMAR also interacts with the vesicular monoamine transporter 2 (VMAT2). nih.govwikipedia.org VMAT2 is a crucial protein located on the membrane of synaptic vesicles, responsible for sequestering monoamines from the cytoplasm into the vesicles for storage and subsequent release. nih.gov By inhibiting VMAT2, a substance can disrupt this storage process, leading to increased cytosolic concentrations of neurotransmitters and potentially contributing to neurotoxicity. nih.govnih.gov

Studies have shown that (±)-cis-4,4'-DMAR inhibits VMAT2 with a potency similar to that of MDMA. nih.govwikipedia.org This interaction has been demonstrated in both rat pheochromocytoma (PC12) cells and in synaptic vesicles prepared from human striatum, indicating that the effect is relevant across species. nih.gov The inhibition of VMAT2 by 4,4'-DMAR suggests a potential mechanism for long-term neurotoxic effects associated with its use. nih.gov

Receptor Binding Affinities and Agonism Studies

While the primary pharmacological actions of 4,4'-DMAR are mediated through its potent effects on monoamine transporters, its affinity for various neurotransmitter receptors has also been investigated. In general, 4,4'-DMAR exhibits a significantly higher affinity for monoamine transporters compared to monoamine receptors. wikipedia.org

Binding studies have revealed that 4,4'-DMAR has negligible affinity for a range of monoamine receptors, with Ki values (a measure of binding affinity) being greater than 2 µM. nih.govresearchgate.net However, some research indicates weak interactions with certain serotonin receptors. Specifically, it has been shown to bind to the human 5-HT2A and 5-HT2C receptors, albeit with low affinity. wikipedia.org One study reported Ki values of approximately 8.9 µM for the 5-HT2A receptor and 11.0 µM for the 5-HT2C receptor. nih.gov It appears to be inactive at the 5-HT2B receptor. wikipedia.org Furthermore, unlike many other amphetamine-type stimulants, 4,4'-DMAR is reported to be inactive as an agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.org

| Receptor | Binding Affinity (Ki) | Source |

|---|---|---|

| 5-HT2A | ~8.9 µM | nih.gov |

| 5-HT2C | ~11.0 µM | nih.gov |

| Various Monoamine Receptors | >2 µM | nih.govresearchgate.net |

Serotonin Receptor (e.g., 5-HT2A, 5-HT2C) Interactions

Research indicates that 4,4'-Dimethylaminorex exhibits relatively weak interactions with serotonin 5-HT2A and 5-HT2C receptors. wikipedia.orgnih.gov Studies have reported low-affinity binding to these receptors, with Ki values greater than 2 μM, suggesting that direct receptor binding is not the primary mechanism of its pharmacological action. nih.govnih.gov Specifically, the binding affinity (Ki) for the 5-HT2A receptor is approximately 8.9 μM, and for the 5-HT2C receptor, it is around 11.0 μM. nih.gov This suggests that while there is some interaction, it is not a high-potency effect. It appears to be inactive at the 5-HT2B receptor. wikipedia.org

Trace Amine-Associated Receptor 1 (TAAR1) Activity

Unlike many other monoamine releasing agents, 4,4'-DMAR is reported to be inactive as an agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.orgwikipedia.org This is a significant finding, as TAAR1 activation can have an auto-inhibitory effect on the actions of other psychostimulants. wikipedia.org The lack of TAAR1 agonism in 4,4'-DMAR may contribute to a more unconstrained release of monoamines compared to substances that also engage this receptor. wikipedia.orgwikipedia.org This inactivity has been observed in both mouse and rat TAAR1. wikipedia.org

Stereoselective Pharmacodynamics of 4,4'-Dimethylaminorex Hydrochloride Isomers

4,4'-Dimethylaminorex possesses two chiral centers, leading to the existence of four stereoisomers: (±)-cis and (±)-trans. federalregister.gov Pharmacological studies have revealed significant differences in the activity of these isomers.

The (±)-cis isomer is a potent and efficacious substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.govdrugsandalcohol.ie In contrast, the (±)-trans isomer has been found to be largely ineffective on its own in producing psychomotor agitation and other physiological effects in mice. mdpi.com However, when co-administered with the (±)-cis isomer, the (±)-trans form can worsen the toxic effects of the (±)-cis isomer. mdpi.com This is believed to be due to the (±)-trans isomer reducing the metabolism of the (±)-cis form, leading to increased plasma levels and enhanced toxicity. mdpi.com

Genotoxicity studies have also highlighted the differences between the isomers. The (±)-cis-4,4'-DMAR has been shown to cause a statistically significant increase in the frequency of micronuclei in human TK6 cells, indicating genotoxic potential. nih.gov Conversely, the (±)-trans-4,4'-DMAR did not exhibit this effect. nih.gov

In Vitro Experimental Models in Pharmacological Research

The pharmacological profile of 4,4'-DMAR has been primarily elucidated through various in vitro experimental models. These models allow for a detailed investigation of the compound's interactions with specific molecular targets in a controlled environment.

Utilization of Rat Brain Synaptosomes

Rat brain synaptosomes, which are isolated and resealed nerve terminals, have been a crucial tool in characterizing the monoamine releasing properties of 4,4'-DMAR. nih.govdrugsandalcohol.ie These preparations contain the necessary transporters (DAT, NET, and SERT) and allow for the direct measurement of neurotransmitter release.

Studies using rat brain synaptosomes have demonstrated that (±)-cis-4,4'-DMAR is a potent releaser of dopamine, norepinephrine, and serotonin. nih.gov The half-maximal effective concentrations (EC50) for release were determined to be:

Dopamine (DAT): 8.6 ± 1.1 nM nih.gov

Norepinephrine (NET): 26.9 ± 5.9 nM nih.gov

Serotonin (SERT): 18.5 ± 2.8 nM nih.gov

These findings indicate that (±)-cis-4,4'-DMAR is a potent and well-balanced serotonin-norepinephrine-dopamine releasing agent. wikipedia.org When compared to other stimulants like d-amphetamine and aminorex, (±)-cis-4,4'-DMAR shows comparable potency at DAT and NET, but a significantly higher potency for releasing serotonin. nih.govdrugsandalcohol.ie

Monoamine Releaser Potency (EC50, nM) in Rat Brain Synaptosomes

| Compound | DAT | NET | SERT |

|---|---|---|---|

| (±)-cis-4,4'-DMAR | 8.6 | 26.9 | 18.5 |

| d-Amphetamine | 9.1 | 4.8 | >10,000 |

| Aminorex | 15.1 | 9.1 | 193 |

| (±)-cis-4-MAR | 1.7 | 4.8 | 53.2 |

Data sourced from multiple studies. wikipedia.orgnih.gov

Application of Transporter-Transfected Human Embryonic Kidney (HEK) 293 Cells

To further investigate the interaction of 4,4'-DMAR with human monoamine transporters, researchers have utilized human embryonic kidney (HEK) 293 cells. nih.govnih.gov These cells, which have low endogenous transporter expression, can be transfected to express specific human transporters like DAT, NET, and SERT. nih.gov This allows for the study of the compound's effects on each transporter individually.

In studies using transporter-transfected HEK293 cells, 4,4'-DMAR was found to be a potent inhibitor of all three monoamine transporters, with IC50 values in the low micromolar range (<1 μM). nih.govnih.gov Furthermore, release assays confirmed that 4,4'-DMAR acts as a substrate-type releaser, inducing transporter-mediated reverse transport through DAT, NET, and SERT. nih.gov These studies in a human cell line corroborate the findings from rat brain synaptosomes and provide a more direct understanding of the compound's effects on human proteins. nih.gov

Metabolism and Pre Clinical Pharmacokinetic Investigations of 4,4 Dimethylaminorex Hydrochloride

In Vitro Metabolic Pathway Characterization

In vitro studies are fundamental to mapping the metabolic pathways of a compound in a controlled environment, providing insights into how the human body is likely to process it. For 4,4'-DMAR, these experiments have successfully identified several key metabolic steps and the enzymes involved. unife.itdntb.gov.ua The primary focus of this research has been on the cis-isomer, for which five distinct metabolic products have been isolated. dntb.gov.ua

Phase I Metabolic Reactions: Hydrolysis, Carboxylation, Hydroxylation, Carbonylation

Phase I metabolism typically involves the introduction or unmasking of functional groups on a parent compound, making it more polar. wikipedia.org In the case of the cis-isomer of 4,4'-DMAR, in vitro models have demonstrated that it undergoes several Phase I metabolic reactions. unife.itdntb.gov.ua These transformations include:

Hydrolysis: The cleavage of chemical bonds by the addition of water.

Carboxylation: The introduction of a carboxyl group.

Hydroxylation: The addition of a hydroxyl group.

Carbonylation: The introduction of a carbonyl group.

These reactions result in a variety of metabolites, with the carboxylated and hydroxylated products being not only the most abundant but also the ones with the most extended window of detection. unife.itdntb.gov.ua

Table 1: Identified Phase I Metabolic Reactions for cis-4,4'-DMAR

| Metabolic Reaction | Description | Resulting Metabolite Type |

| Hydrolysis | Cleavage of the oxazoline (B21484) ring structure. | Hydrolyzed Metabolite |

| Carboxylation | Addition of a carboxylic acid group. | Carboxylated Metabolite |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Hydroxylated Metabolite |

| Carbonylation | Formation of a ketone or aldehyde group. | Carbonylated Metabolite |

Source: unife.itdntb.gov.ua

Phase II Metabolic Reactions: Conjugation Pathways

Following Phase I, drug metabolites often undergo Phase II reactions, also known as conjugation. wikipedia.org This process involves the attachment of endogenous molecules to the metabolite, which further increases its water solubility and facilitates its excretion from the body. nih.govslideshare.net Studies on 4,4'-DMAR indicate that the metabolites formed during Phase I undergo extensive conjugation. unife.itdntb.gov.ua While the specific conjugation pathways are part of a detailed metabolic profile, the primary purpose is to create inactive, water-soluble compounds that can be easily eliminated. upol.cz Excretion profiles from in vivo studies confirm the presence of glucuronide and sulfate (B86663) forms of the metabolites. researchgate.net

Identification of Key Cytochrome P450 Isoenzymes (e.g., CYP2D6)

The cytochrome P450 (CYP) system is a superfamily of enzymes primarily responsible for Phase I metabolism. wikipedia.org Research has identified CYP2D6 as the principal isoenzyme involved in the metabolism of 4,4'-DMAR. unife.itdntb.gov.ua The significant role of this enzyme was further highlighted by experiments showing that different allelic variants of CYP2D6 can cause significant alterations in the compound's metabolic profile. dntb.gov.ua This finding suggests that an individual's genetic makeup concerning CYP2D6 could influence how they metabolize 4,4'-DMAR.

Role of Human Liver Microsomes and Recombinant CYP Isoforms

To characterize the metabolic pathways, researchers utilized established in vitro models. unife.it Pooled human liver microsomes (HLMs) were employed to simulate the metabolic environment of the human liver, where the majority of drug metabolism occurs. unife.itnih.gov HLMs contain a wide array of drug-metabolizing enzymes, including various CYP isoforms, making them an ideal tool for initial metabolic screening and pathway identification. drugbank.com

Furthermore, recombinant CYP isoforms—enzymes produced through cDNA expression—were used to pinpoint the specific enzymes responsible for the observed metabolic reactions. unife.itdntb.gov.ua By incubating 4,4'-DMAR with individual CYP isoforms, researchers could confirm the primary role of CYP2D6 in its biotransformation. unife.itdntb.gov.ua

Table 2: In Vitro Models and Key Findings

| In Vitro Model | Purpose | Key Finding |

| Pooled Human Liver Microsomes (HLMs) | To simulate human hepatic metabolism and identify metabolites. | Demonstrated the formation of five Phase I metabolites from cis-4,4'-DMAR. unife.itdntb.gov.ua |

| Recombinant CYP Isoforms | To identify the specific P450 enzymes responsible for metabolism. | Confirmed that CYP2D6 is the principal isoenzyme involved in the metabolism of 4,4'-DMAR. unife.itdntb.gov.ua |

In Vivo Pre-clinical Metabolic Studies

In vivo studies are essential for understanding how a compound is metabolized within a living organism, providing a more complete picture of its pharmacokinetic properties.

Murine Model Applications (e.g., Male Mice ICR (CD-1®))

Preclinical in vivo investigations of 4,4'-DMAR's metabolism have been conducted using male ICR (CD-1®) mice. unife.itdntb.gov.ua These studies complement the in vitro findings by analyzing the metabolites excreted in the urine of the animals. The results confirmed the metabolic pathways identified in vitro, with the carboxylated and hydroxylated metabolites, along with the unchanged parent compound, being selected as the most suitable markers of intake. unife.itdntb.gov.ua Further research in mice has also revealed interactions between the stereoisomers of 4,4'-DMAR; the (±)trans stereoisomer was found to reduce the metabolism of the toxicologically active (±)cis form, potentially increasing its plasma levels and toxicity. nih.gov

Identification of Metabolites in Biological Matrices (e.g., Urine)

The metabolic fate of 4,4'-Dimethylaminorex (4,4'-DMAR) has been elucidated through both in vitro and in vivo studies, primarily focusing on urine as the biological matrix for metabolite identification. unife.itresearchgate.net Investigations using models such as pooled human liver microsomes and male ICR (CD-1®) mice have been instrumental in characterizing its biotransformation pathways. unife.itresearchgate.net

For the cis-isomer of 4,4'-DMAR, five distinct metabolic products have been identified. unife.itresearchgate.net The initial phase I metabolic transformations involve several key reactions: hydrolysis, carboxylation, hydroxylation, and carbonylation. unife.itresearchgate.net Following these initial steps, the phase I metabolites undergo extensive phase II conjugation. unife.itresearchgate.net

Studies have demonstrated that the most abundant metabolites detected in urine are the carboxylated and hydroxylated forms of the parent compound. unife.itresearchgate.net These metabolites, along with the unchanged parent drug, are considered the most significant markers of intake due to their abundance and extended window of detection in urine samples. unife.itresearchgate.net The principal cytochrome P450 isoenzyme implicated in the metabolism of cis-4,4'-DMAR is CYP2D6. unife.it

The table below summarizes the key metabolic reactions observed for cis-4,4'-DMAR.

Table 1: Identified Metabolic Reactions of cis-4,4'-Dimethylaminorex

| Phase | Metabolic Reaction | Resulting Metabolite Type |

|---|---|---|

| Phase I | Hydroxylation | Hydroxylated metabolite |

| Phase I | Carboxylation | Carboxylated metabolite |

| Phase I | Carbonylation | Carbonylated metabolite |

| Phase I | Hydrolysis | Hydrolyzed metabolite |

This table is based on findings from studies characterizing the metabolic profile of cis-4,4'-DMAR. unife.itresearchgate.net

Stereoselective Metabolism of 4,4'-Dimethylaminorex Hydrochloride Diastereomers

The metabolism of 4,4'-DMAR is markedly stereoselective, with significant differences observed between its cis and trans diastereomers. unife.itnih.gov Due to two chiral centers, 4,4'-DMAR exists as two racemates: (±)-cis and (±)-trans. unife.itnih.gov Research has conclusively shown that metabolic processes primarily act upon the cis-isomer. unife.itresearchgate.net

In comprehensive metabolic studies, five metabolic products were successfully isolated and characterized, but these were found only for the cis-isomer. unife.itresearchgate.net This indicates a significant resistance or alternative metabolic pathway for the trans-isomer, which does not appear to undergo the same phase I reactions of hydrolysis, carboxylation, hydroxylation, and carbonylation. unife.it

Further investigation into the interaction between the diastereomers has revealed that the (±)trans stereoisomer can influence the metabolism of the (±)cis form. nih.gov A study in mice demonstrated that co-administration of the trans isomer with the cis isomer led to a reduction in the metabolism of the cis form. nih.gov This resulted in an increased amount of unchanged cis-4,4'-DMAR being excreted in the urine, suggesting that the trans isomer may inhibit the metabolic enzymes, like CYP2D6, responsible for breaking down the cis isomer. unife.itnih.gov This interaction highlights a complex stereoselective relationship that has significant implications for both the substance's effects and its detection. nih.gov

Implications for Analytical Targets in Forensic Toxicology and Doping Control

The detailed understanding of 4,4'-DMAR's metabolism is critical for developing robust analytical methods for forensic toxicology and doping control. unife.it Since 4,4'-DMAR is classified under section S6 "stimulants" on the World Anti-Doping Agency (WADA) prohibited list, its unequivocal identification is essential. unife.it

Knowledge of its metabolic profile allows laboratories to select the most appropriate analytical targets to confirm intake. unife.itresearchgate.net Relying solely on the detection of the parent compound can be limiting due to its potential for rapid metabolism. The identification of specific metabolites provides a longer window of detection, increasing the chances of identifying use. unife.it

Based on metabolic studies, the hydroxylated and carboxylated metabolites have been identified as the most suitable markers of intake, in addition to the parent compound itself. unife.itresearchgate.net These metabolites are not only the most abundant but also persist in biological samples like urine for an extended period. unife.it Therefore, forensic and anti-doping analytical methods should be designed to target these specific phase I metabolites to ensure the reliable and conclusive identification of 4,4'-DMAR use. unife.itresearchgate.net The development of methods capable of unambiguously differentiating between the cis and trans racemates is also fundamental for accurate analytical work. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 4,4'-Dimethylaminorex | 4,4'-DMAR |

| 4-methylaminorex (B1203063) | 4-MAR |

| Aminorex | |

| 3,4-methylenedioxymethamphetamine | MDMA |

| d-amphetamine | |

| N-acetyl MDA | MAMDA |

| N,N'-diacetyl MDA | DAMDA |

Advanced Analytical Methodologies for 4,4 Dimethylaminorex Hydrochloride Detection and Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 4,4'-DMAR, allowing for its separation from complex matrices and the resolution of its isomeric forms. Both gas and liquid chromatography have been successfully applied.

Gas Chromatography (GC) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust method for the analysis of 4,4'-DMAR. For effective analysis, the compound, which is often encountered as a hydrochloride salt, may be converted to its free base form, a process that has been shown to significantly improve detectability and peak shape. nih.gov

In forensic laboratories, various GC-MS instruments and conditions have been utilized. One established method employs an Agilent 7890A GC with a 5975C Mass Selective Detector. nih.gov The separation is typically achieved on a capillary column, such as a HP-5MS (30 m × 0.25 mm × 0.25 µm), with helium as the carrier gas. nih.gov Thermal gradients are programmed to ensure adequate separation; for instance, an initial oven temperature of 80°C held for 4 minutes, followed by a ramp of 40°C/min to 290°C with a hold time of 10 minutes. nih.gov However, analysts have noted that GC conditions, including liners, temperature programs, and columns, can cause variability in peak shapes and signal responses, sometimes leading to thermal degradation of the analyte. nih.gov

Another approach involves a Varian 450-GC gas chromatograph connected to a Varian 220-MS ion trap mass spectrometer. nih.gov This system can operate in both electron ionization (EI) and chemical ionization (CI) modes, providing comprehensive mass spectral data. nih.gov

Table 1: Example of Gas Chromatography (GC) Operating Parameters for 4,4'-DMAR Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Agilent 7890A GC / 5975C MSD | nih.gov |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium (1 mL/min) | nih.gov |

| Injector Temperature | 225 °C | nih.gov |

| Oven Program | 80°C (4 min), then 40°C/min to 290°C (10 min) | nih.gov |

| Transfer Line Temp | 250 °C | nih.gov |

Liquid Chromatography (LC) Techniques: HPLC, UHPLC

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers a powerful alternative to GC, often with simpler sample preparation and reduced risk of thermal degradation. These techniques are highly effective for separating the cis- and trans-diastereomers of 4,4'-DMAR. nih.gov

One study detailed the use of UHPLC with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS). nih.gov The separation was performed using a mobile phase gradient consisting of acetonitrile (B52724) with 1% formic acid and an aqueous solution of 1% formic acid. nih.gov The column was maintained at 40°C with a flow rate of 0.6 mL/min. nih.gov This method successfully achieved separation of the cis and trans racemates. nih.gov

Similarly, liquid chromatography coupled with electrospray ionization single quadrupole or triple quadrupole mass spectrometry has proven capable of separating both the (±)-cis and (±)-trans isomers. nih.gov

Table 2: Example of Ultra-High-Performance Liquid Chromatography (UHPLC) Parameters for 4,4'-DMAR Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | UHPLC-Q-TOF-MS | nih.gov |

| Mobile Phase A | Aqueous solution with 1% Formic Acid | nih.gov |

| Mobile Phase B | 100% Acetonitrile with 1% Formic Acid | nih.gov |

| Gradient | 5-70% B (3.5 min), to 95% B (1 min), hold (0.5 min) | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Column Temperature | 40 °C | nih.gov |

Chiral Chromatography for Stereoisomer Resolution

The 4,4'-DMAR molecule possesses two chiral centers, which means it can exist as four distinct stereoisomers: (4S,5R)- and (4R,5S)-enantiomers (the cis pair), and (4S,5S)- and (4R,5R)-enantiomers (the trans pair). While the scientific literature extensively documents the successful separation of the diastereomeric pairs (cis and trans) using standard achiral GC and LC methods, specific analytical methods employing chiral chromatography for the resolution of the individual enantiomers within each pair have not been described. nih.govresearchgate.net The development of such enantioselective methods would require the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment, allowing for differential interaction with each enantiomer. chiralpedia.comyoutube.com

Mass Spectrometric Identification and Quantification

Mass spectrometry is the definitive detection technique for 4,4'-DMAR, providing structural information for identification and sensitive detection for quantification. It is typically used in conjunction with a chromatographic inlet. nih.govwikipedia.org

Single Quadrupole Mass Spectrometry

Single quadrupole mass spectrometry, coupled with either GC or LC, is widely used for the initial identification of 4,4'-DMAR. nih.gov In GC-MS analysis operating under electron ionization (EI), the compound produces a characteristic fragmentation pattern. Key fragments are essential for its identification. nih.gov Under chemical ionization (CI) conditions, a different fragmentation pattern is observed, which can provide complementary information, such as the presence of a fragment at m/z 174, potentially from the loss of ammonia (B1221849) (NH₃). nih.gov

LC coupled with a single quadrupole mass spectrometer and electrospray ionization (ESI) has also been shown to effectively separate and detect the cis and trans racemates of 4,4'-DMAR. nih.gov In-source collision-induced dissociation (CID) can be employed to generate fragment ions for structural confirmation, with a notable fragment at m/z 148 being observed under these conditions. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), such as that performed on a triple quadrupole or quadrupole time-of-flight (Q-TOF) instrument, offers enhanced selectivity and sensitivity, which is particularly valuable for quantification in complex biological matrices. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods often operate in multiple reaction monitoring (MRM) mode. nih.gov This involves selecting the precursor ion of 4,4'-DMAR in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific product ions in the third quadrupole. This high degree of specificity allows for reliable detection and quantification even at low concentrations. nih.gov

High-resolution mass spectrometry (HRMS), such as UHPLC-Q-TOF-MS, provides highly accurate mass measurements of both the precursor and fragment ions. nih.govchiralpedia.com This capability allows for the determination of the elemental composition of the molecule and its fragments, greatly increasing confidence in its identification. For example, under ESI+ mode, the quasi-molecular ion can be measured with high accuracy to infer the molecular formula. chiralpedia.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of 4,4'-DMAR, offering high accuracy and selectivity. nih.gov HRMS instruments can collect untargeted, accurate mass data, which allows for the identification of both known and unknown compounds in a single analytical run. researchgate.net This capability is particularly useful for screening complex samples where the presence of novel designer drugs is suspected. nih.govresearchgate.net

The high resolving power of HRMS allows it to differentiate between compounds with very small differences in their mass-to-charge (m/z) ratios, a feature essential for distinguishing 4,4'-DMAR from other structurally similar substances or endogenous matrix components. researchgate.net In the characterization of (±)-cis-4,4'-DMAR, HRMS was part of an extensive analytical workflow that confirmed the compound's identity. nih.gov The use of HRMS in conjunction with liquid chromatography (LC-HRMS) has been validated for the simultaneous screening and quantification of numerous drugs in forensic samples. nih.gov This approach provides high-quality, confident results that can reduce the need for subsequent confirmatory testing. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a hybrid technique that combines the advantages of quadrupole technology with the high mass resolution and speed of a time-of-flight analyzer. nih.gov This combination provides exceptional sensitivity and specificity, making it a powerful tool for modern toxicological screening and the analysis of new psychoactive agents. nih.govlabcompare.com

For the analysis of a donated sample of (±)-cis-4,4'-DMAR hydrochloride, Ultra-High-Performance Liquid Chromatography coupled with QTOF-MS (UHPLC-Q-TOF-MS) was utilized. nih.gov The Q-TOF-MS data were acquired in positive ion mode, scanning a mass-to-charge ratio (m/z) range of 100–1000, which allowed for the characterization of the unfragmented precursor ion with high mass accuracy. nih.govnih.gov The system's ability to perform MS/MS fragmentation provides further structural information, enhancing the confidence of identification. nih.govnih.gov The rapid analysis speed and high mass resolution capability of QTOF-MS are invaluable for identifying compounds in complex biological and forensic samples. nih.govwustl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy was a key component in the extensive characterization of 4,4'-DMAR, providing definitive structural information and enabling the differentiation between its (±)-cis and (±)-trans isomers. nih.gov This technique analyzes the magnetic properties of atomic nuclei to reveal detailed information about the molecular structure and connectivity of a compound. nih.govnih.gov

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy was instrumental in distinguishing between the cis and trans isomers of 4,4'-DMAR. nih.gov The analysis of the hydrochloride salt was conducted in deuterated methanol (B129727) (CD₃OD) on a 300 MHz spectrometer, while the free base forms were analyzed in deuterated chloroform (B151607) (CDCl₃) on a 600 MHz spectrometer. nih.gov

Significant differences in the chemical shifts (ppm) were observed for key proton signals, allowing for straightforward differentiation. For the free base of (±)-cis-4,4'-DMAR, the H-4 and H-5 signals were recorded at 4.41 ppm and 5.74 ppm, respectively. In contrast, these signals experienced an upfield shift to 4.05 ppm and 5.08 ppm in the (±)-trans-4,4'-DMAR isomer. A downfield shift was noted for the 4-CH₃ doublet, moving from 0.84 ppm in the cis isomer to 1.40 ppm in the trans isomer. nih.gov

¹H NMR Chemical Shift Comparison of (±)-cis and (±)-trans-4,4'-DMAR Free Base

| Proton Signal | (±)-cis Isomer (ppm) | (±)-trans Isomer (ppm) |

|---|---|---|

| H-4 | 4.41 | 4.05 |

| H-5 | 5.74 | 5.08 |

| 4-CH₃ | 0.84 | 1.40 |

Data sourced from a study analyzing the free base forms in CDCl₃. nih.gov

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of a molecule. docbrown.info For the characterization of 4,4'-DMAR, ¹³C NMR spectra were recorded at 150 MHz for the free bases and 75 MHz (using a DEPTQ pulse sequence) for the hydrochloride salt. nih.gov This technique helps to confirm the number of unique carbon environments within the molecule, corroborating the structural data obtained from other methods. nih.govdocbrown.info The combination of ¹H and ¹³C NMR provides a comprehensive and unambiguous structural elucidation of the molecule. nih.gov

Crystal Structure Analysis Techniques

Single-crystal X-ray crystallography provided unequivocal proof of the structure of 4,4'-DMAR. nih.gov Analysis of a donated sample confirmed its identity as the racemic (±)-cis-4,4'-DMAR hydrochloride. nih.gov

The crystal structure analysis revealed critical details:

Stereochemistry: The analysis confirmed the cis configuration with a dihedral angle of 30°. Both the (4R,5S) and (4S,5R) enantiomers were identified within the unit cell, confirming the sample was a racemic mixture. nih.gov

Protonation Site: The bond lengths between the nitrogen atoms and the C1 carbon of the oxazoline (B21484) ring were found to be nearly identical (N(1)-C(1) at 1.293(2) Å and N(2)-C(1) at 1.307(2) Å). This indicated that the positive charge was distributed and that the nitrogen atom within the heterocyclic ring was protonated. nih.gov

This definitive structural confirmation is vital, as the biological activity of different isomers of a compound can vary significantly.

Application in Forensic Science and Research Chemical Identification

The emergence of 4,4'-Dimethylaminorex (4,4'-DMAR) as a novel psychoactive substance (NPS) has presented significant challenges for forensic science laboratories and law enforcement agencies worldwide. Advanced analytical methodologies are crucial for the unambiguous identification of this compound in seized materials and biological samples, as well as for its characterization as a research chemical.

First identified in the Netherlands in December 2012, 4,4'-DMAR quickly spread across Europe, with detections reported in the United Kingdom, Hungary, Denmark, Finland, and Sweden. ecddrepository.orgnih.gov It has been sold online as a "research chemical" and deceptively marketed as other psychostimulant drugs like "ecstasy". ecddrepository.orgeuropa.eu The substance has been linked to numerous fatalities, often in combination with other psychoactive substances, necessitating its accurate identification in post-mortem investigations. ecddrepository.orgservice.gov.uk In the United States, it is classified as a Schedule I controlled substance. caymanchem.com

Forensic laboratories employ a range of sophisticated analytical techniques to identify and characterize 4,4'-DMAR. Due to the existence of cis- and trans- diastereomers, chromatographic separation is a key consideration in forensic analysis. nih.gov

Key Applications in Forensic Science:

Seized Drug Analysis: Analytical techniques are used to identify 4,4'-DMAR in powders and tablets seized by law enforcement. nih.goveuropa.eu In some cases, it has been found in tablets with logos, suggesting it was intended to be sold as ecstasy. europa.eu

Post-mortem Toxicology: Forensic toxicologists analyze biological samples (blood, urine, tissue) to determine the presence and concentration of 4,4'-DMAR in cases of suspected overdose or drug-facilitated crime. service.gov.uk Blood concentrations in fatal cases have been reported to range from 0.2 to 3.73 mg/L. service.gov.uk

Metabolite Identification: High-resolution mass spectrometry has been used to identify metabolites of 4,4'-DMAR in biological samples. One metabolite, resulting from the oxidation of the para-methyl group, persists longer in plasma than the parent drug and could serve as a useful biomarker for intake. researchgate.net

Isomer Differentiation: Unambiguous differentiation between the (±)-cis and (±)-trans isomers is critical, as they may possess different pharmacological profiles. Chromatographic methods have been successfully developed to separate these isomers. nih.gov

Characterization as a Research Chemical:

The initial scientific understanding of 4,4'-DMAR was largely driven by its emergence on the "research chemical" market. nih.goveuropa.eu Laboratories obtained samples from internet vendors to perform comprehensive analytical characterization. nih.gov This research was essential for:

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry were used to confirm the chemical structure of 4,4'-DMAR. europa.eunih.gov

Pharmacological Profiling: In vitro studies using techniques like monoamine transporter assays have characterized its mechanism of action. Research shows (±)-cis-4,4'-DMAR is a potent and non-selective releasing agent for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). nih.govservice.gov.ukfederalregister.gov Its high potency at the serotonin transporter (SERT) is a distinguishing feature compared to similar stimulants. nih.gov

Developing Reference Standards: The synthesis and characterization of both (±)-cis and (±)-trans racemates have provided essential reference materials for forensic and research laboratories. nih.gov

Analytical Methodologies and Findings

A combination of chromatographic and spectrometric techniques is typically employed for the definitive identification of 4,4'-DMAR.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for analyzing seized drug samples. It has been noted that 4,4'-DMAR can partially decompose under certain GC-MS conditions. europa.eu Converting the hydrochloride salt to its free base form can significantly improve detectability. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-based methods are particularly valuable for their ability to separate the cis and trans isomers and for analyzing biological matrices with minimal sample preparation.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-resolution technique provides accurate mass measurements, enabling the determination of the elemental composition of the parent drug and its fragments. It has been instrumental in the initial characterization of 4,4'-DMAR and its analogues. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for quantifying 4,4'-DMAR in complex biological samples like blood and plasma. nih.gov An HPLC-MS/MS method has been validated for the quantification of cis-4,4'-DMAR in human and rat plasma. researchgate.net

The table below summarizes key findings from analytical studies on the differentiation and detection of 4,4'-DMAR isomers.

| Analytical Technique | Sample Type | Key Findings | Reference |

|---|---|---|---|

| GC-MS | Synthesized Standards & Donated HCl Salt | Confirmed the identity of donated (±)-cis-4,4'-DMAR HCl. Conversion to free base improved detectability. | nih.gov |

| LC-ESI-MS/MS | Synthesized Standards | Successfully separated (±)-cis and (±)-trans isomers using Multiple Reaction Monitoring (MRM). | nih.gov |

| LC-Single Quadrupole-MS | Synthesized Standards & Donated HCl Salt | Achieved improved chromatographic separation between the cis and trans racemates. | nih.gov |

| UHPLC-Q-TOF-MS | Donated HCl Salt | Used for the initial analytical characterization of the compound purchased online. | nih.gov |

| NMR & GC-MS | Seized Material | Initial identification of the substance in Europe. Noted potential for decomposition with GC-MS. | europa.eu |

In Vitro Pharmacological Characterization

Research studies have been critical in determining the pharmacological profile of 4,4'-DMAR, providing insight into its potential effects and toxicity for forensic interpretation.

The table below presents data from in vitro studies on the monoamine-releasing activity of (±)-cis-4,4'-DMAR compared to other stimulants.

| Compound | DAT (EC₅₀ nM) | NET (EC₅₀ nM) | SERT (EC₅₀ nM) | Reference |

|---|---|---|---|---|

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | nih.gov |

| d-amphetamine | 8.0 ± 1.3 | 13.1 ± 1.6 | 2028 ± 290 | nih.gov |

| Aminorex | 12.7 ± 1.4 | 49.6 ± 7.9 | >10000 | nih.gov |

| (±)-cis-4-MAR | 29.2 ± 3.8 | 116 ± 18 | >10000 | nih.gov |

EC₅₀ values represent the concentration required to elicit 50% of the maximal releasing effect. Lower values indicate higher potency. DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

This data highlights that (±)-cis-4,4'-DMAR is a potent releaser at all three major monoamine transporters, with a particularly strong effect on serotonin release compared to d-amphetamine and its structural analogue, aminorex. nih.govservice.gov.uk This potent and balanced profile likely contributes to its unique and potentially severe toxic effects, a crucial piece of information for forensic toxicologists interpreting its role in fatalities. nih.gov

Structure Activity Relationship Sar Studies of 4,4 Dimethylaminorex Hydrochloride and Analogues

Impact of Substituents on Oxazoline (B21484) Ring and Phenyl Moiety

The structure of 4,4'-DMAR features two key points of substitution that critically influence its activity: a methyl group at the 4-position of the oxazoline ring and a second methyl group at the 4-position of the phenyl moiety. The presence and position of these groups are fundamental to its potent and balanced effects on the monoamine system. researchgate.netnih.gov

The addition of a methyl group to the phenyl ring is a significant modification. Studies comparing 4,4'-DMAR with its non-phenyl-methylated analog, 4-methylaminorex (B1203063) (4-MAR), reveal that the para-substitution on the phenyl ring is likely responsible for a dramatic increase in activity at the serotonin (B10506) transporter (SERT). researchgate.net This suggests that the 4'-methyl group enhances the molecule's affinity for or efficacy at SERT.

The position of this substituent is also crucial. The analog 3,4-dimethylaminorex (3,4-DMAR), where the methyl group is moved to the 3-position of the phenyl ring, shows only weak inhibition of the norepinephrine (B1679862) transporter (NET) and no significant activity at the dopamine (B1211576) (DAT) or serotonin transporters. nih.gov This highlights that the para-position (C4') is optimal for the potent monoaminergic activity seen with 4,4'-DMAR. Further modifications, such as the introduction of halogen residues (e.g., fluorine, chlorine, bromine) to the phenyl ring of 4-methylaminorex, represent a common strategy for creating new derivatives, though their specific pharmacological profiles require further investigation. mdpi.com

Early research on related aminorex analogs indicated that methylation reactions tend to occur on the nitrogen atom within the oxazoline ring (N2) rather than the exocyclic amine function (N1), which may be influenced by the distribution of ionic charge across both nitrogen atoms. nih.gov The five-membered oxazoline ring itself typically adopts an envelope conformation. mdpi.com

Comparative SAR with Aminorex and 4-Methylaminorex

Analyzing 4,4'-DMAR alongside its parent compounds, aminorex and 4-methylaminorex (4-MAR), provides a clear illustration of its unique structure-activity relationship. service.gov.ukeuropa.eu Aminorex, which lacks methyl groups on both the oxazoline ring and the phenyl moiety, and 4-MAR, which has a methyl group only at the 4-position of the oxazoline ring, exhibit distinctly different pharmacological profiles from 4,4'-DMAR. nih.goveuropa.eu

While all three compounds act as monoamine releasing agents, their potencies at the respective transporters vary significantly. nih.govresearchgate.net Aminorex and 4-MAR are primarily norepinephrine-dopamine releasing agents (NDRAs) with comparatively weak effects on serotonin. nih.govwikipedia.org In contrast, the addition of a second methyl group at the para-position of the phenyl ring to create 4,4'-DMAR results in a substance with potent releasing activity at all three transporters, including a more than 100-fold increase in potency at SERT compared to its predecessors. nih.gov

This shift transforms the pharmacological profile from one resembling amphetamine (preferentially targeting dopamine and norepinephrine) to one more similar to MDMA, with a strong serotonergic component. nih.govresearchgate.net The (±)-cis isomer of 4,4'-DMAR is a potent substrate-type releaser at DAT, NET, and SERT, with EC₅₀ values indicating high potency across all three. nih.gov

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |

|---|---|---|---|

| (±)-cis-4,4'-DMAR | 8.6 | 26.9 | 18.5 |

| (±)-cis-4-MAR | 1.7 | 4.8 | 53.2 |

| Aminorex | 9.1 | 15.1 | 414 |

| d-Amphetamine | 5.5 | 8.2 | 2602 |

Stereoisomeric Influences on Monoamine Transporter Activity

The 4,4'-DMAR molecule contains two chiral centers within its oxazoline ring, meaning it can exist as four distinct stereoisomers, which are typically synthesized and encountered as two racemic mixtures: (±)-cis and (±)-trans. nih.govservice.gov.uk The spatial arrangement of the atoms in these isomers has a profound impact on their interaction with monoamine transporters. Seized samples and forensic analyses have predominantly identified the (±)-cis isomer on the illicit drug market. service.gov.uk

In vitro studies have demonstrated significant functional differences between the two racemates. europa.eu

(±)-cis-4,4'-DMAR acts as a potent, non-selective substrate-type releaser, capable of inducing reverse transport through the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.govnih.gov This means it is transported into the neuron and triggers the release of all three key monoamine neurotransmitters.

(±)-trans-4,4'-DMAR , in contrast, shows a different profile at the serotonin transporter. While it also acts as a releaser of catecholamines (dopamine and norepinephrine), it functions as a serotonin uptake inhibitor. europa.eu This means it blocks the reabsorption of serotonin from the synapse but does not actively cause its release in the same manner as the cis isomer.

This functional divergence based on stereochemistry is a critical aspect of the compound's pharmacology, indicating that the three-dimensional structure is a key determinant of its mechanism of action at SERT.

Correlation between Molecular Structure and Pharmacological Profile

The pharmacological profile of 4,4'-DMAR is a direct consequence of its specific molecular architecture. The combination of the 4-methyl group on the oxazoline ring and the 4'-methyl group on the phenyl moiety in the (±)-cis configuration results in a potent, well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA). nih.govwikipedia.org This profile makes it pharmacologically more similar to MDMA than to its structural parents, aminorex and 4-MAR, which are primarily dopaminergic and noradrenergic. nih.govresearchgate.net

The high potency of (±)-cis-4,4'-DMAR is demonstrated by its low nanomolar EC₅₀ values for inducing release at all three monoamine transporters. nih.govwikipedia.org Furthermore, unlike many other monoamine releasing agents such as amphetamines, both 4,4'-DMAR and 4-MAR are inactive as agonists at the trace amine-associated receptor 1 (TAAR1). wikipedia.orgwikipedia.org Since TAAR1 activation can auto-inhibit and limit monoaminergic effects, the lack of TAAR1 agonism in aminorex analogs might remove this regulatory brake, potentially contributing to their enhanced and sustained stimulant effects. wikipedia.org

Regulatory and Policy Frameworks Surrounding 4,4 Dimethylaminorex Hydrochloride

The emergence of novel psychoactive substances (NPS) like 4,4'-Dimethylaminorex (4,4'-DMAR) has prompted responses from international bodies and national governments to control their proliferation and mitigate public health risks. The regulatory landscape for this compound has evolved rapidly since its first detection.

Future Directions and Emerging Research Avenues for 4,4 Dimethylaminorex Hydrochloride

Further Elucidation of Stereoisomeric Pharmacological Differences

The 4,4'-Dimethylaminorex (4,4'-DMAR) molecule possesses two chiral centers, resulting in four possible stereoisomers: (4S,5S), (4R,5R), (4S,5R), and (4R,5S). federalregister.goveuropa.eu These stereoisomers can be grouped into two diastereomeric racemates: (±)-cis and (±)-trans. nih.gov Emerging research highlights the critical need to differentiate the pharmacological activities of these individual isomers, as they exhibit notable differences in their effects. europa.eunih.gov

Initial in vitro studies have already revealed significant disparities between the cis and trans isomers. For instance, (±)-cis-4,4'-DMAR is a potent and balanced releasing agent of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.govwikipedia.org In contrast, while (±)-trans-4,4'-DMAR also releases dopamine and norepinephrine, it acts as a serotonin uptake inhibitor rather than a releaser. europa.euecddrepository.org The cis-isomer is reportedly two to three times more potent than the trans-isomer at releasing dopamine and norepinephrine. federalregister.gov

Table: In Vitro Monoamine Releaser Potency (EC50, nM) of 4,4'-DMAR Isomers and Related Compounds

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |

| (±)-cis-4,4'-DMAR | 8.6 | 26.9 | 18.5 |

| (±)-trans-4,4'-DMAR | 24.4 | 31.6 | 59.9 (uptake inhibitor) |

| d-amphetamine | - | - | - |

| aminorex | - | - | - |

| (S)-(+)-MDMA | 143 | 98.3 | 85.0 |

Data sourced from studies using rat brain synaptosomes. europa.eunih.gov

Advanced Computational Chemistry and Molecular Modeling Studies

Advanced computational chemistry and molecular modeling offer powerful tools to investigate the interactions of 4,4'-DMAR with its biological targets at an atomic level. europa.eu These in silico methods can predict the binding affinities and modes of interaction of the different stereoisomers with monoamine transporters (DAT, NET, and SERT) and the vesicular monoamine transporter 2 (VMAT2). wikipedia.orgresearchgate.net

By creating detailed three-dimensional models of the transporters and docking the various 4,4'-DMAR isomers, researchers can gain insights into the specific molecular interactions that drive their pharmacological activity. This can help explain the observed differences in potency and mechanism of action between the cis and trans isomers. europa.eu For example, modeling could elucidate why (±)-cis-4,4'-DMAR is a more potent serotonin releaser than its trans counterpart. nih.gov

Furthermore, computational studies can aid in the design of novel analytical standards and help predict the metabolic pathways of the compound. Understanding the structural basis for the activity of 4,4'-DMAR can also contribute to the broader field of medicinal chemistry, particularly in the development of therapeutic agents targeting the monoamine system.

Development of Novel Analytical Reference Standards

The emergence of 4,4'-DMAR on the designer drug market necessitates the development of pure, well-characterized analytical reference standards for forensic and research purposes. europa.eucaymanchem.com Currently, while some standards are available, there is a need for the individual stereoisomers to be synthesized and made commercially accessible. europa.eu The synthesis of both (±)-cis- and (±)-trans-4,4'-DMAR has been described, which is a crucial first step. nih.gov

The availability of these specific isomers as certified reference materials is essential for:

Accurate identification: Forensic laboratories require pure standards to definitively identify 4,4'-DMAR in seized materials and biological samples. nih.gov

Quantitative analysis: Reliable quantification of the compound in toxicological and pharmacokinetic studies depends on the availability of accurately calibrated standards.

Stereoisomer-specific research: To conduct the detailed pharmacological and metabolic studies mentioned in sections 8.1 and 8.5, researchers need access to the individual cis and trans isomers. nih.govnih.gov

The development and dissemination of these standards are critical for ensuring the accuracy and comparability of research findings and for supporting law enforcement and public health efforts. service.gov.uk

Comprehensive Pre-clinical Investigations into Long-Term Pharmacodynamic Effects

While initial in vitro studies have provided valuable insights into the acute pharmacological effects of 4,4'-DMAR, there is a significant lack of information regarding its long-term pharmacodynamic effects. federalregister.goveuropa.eu Chronic exposure to monoamine-releasing agents can lead to neuroadaptive changes in the brain, including alterations in transporter expression, receptor sensitivity, and neurotransmitter synthesis.

Future pre-clinical research using animal models is essential to investigate the consequences of repeated 4,4'-DMAR administration. Key areas of investigation should include:

Neurotoxicity: Assessing potential damage to dopaminergic and serotonergic neurons.

Behavioral sensitization: Determining if repeated exposure leads to an enhanced stimulant response.

Cardiovascular effects: Investigating the long-term impact on heart rate, blood pressure, and cardiac tissue, especially given the history of aminorex-induced pulmonary hypertension. nih.gov

Dependence potential: Evaluating the rewarding and reinforcing properties of the compound.

These studies are crucial for understanding the full toxicological profile of 4,4'-DMAR and for informing public health risk assessments. europa.eu

Exploration of Stereoselective Metabolic Pathways

The metabolism of chiral drugs can be stereoselective, meaning that different stereoisomers are metabolized at different rates and through different pathways. nih.govnih.gov To date, there is limited information on the metabolic fate of 4,4'-DMAR, and even less is known about the specific metabolic profiles of its cis and trans isomers. europa.euservice.gov.uk

A study investigating the metabolism of the cis-isomer identified five metabolic products resulting from hydrolysis, carboxylation, hydroxylation, and carbonylation, with CYP2D6 being the primary enzyme involved. unife.it However, the study did not detect any metabolites for the trans-isomer, suggesting a potentially different metabolic pathway or a lower rate of metabolism. researchgate.net

Future research should aim to:

Characterize the metabolites of the trans-isomer: Identifying the metabolic products of (±)-trans-4,4'-DMAR is crucial for a complete understanding of its disposition in the body.

Investigate the stereoselectivity of metabolism: Comparing the metabolic profiles of the individual (4S,5S), (4R,5R), (4S,5R), and (4R,5S) isomers will provide a more detailed picture of how the body processes this compound.

Identify the specific enzymes involved: Further studies are needed to confirm the role of CYP2D6 and identify other cytochrome P450 isoforms or metabolic enzymes that contribute to the breakdown of all 4,4'-DMAR isomers.

This knowledge is vital for developing comprehensive toxicological screenings and for understanding potential drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 4,4'-Dimethylaminorex Hydrochloride in complex matrices?

- Methodology : Use hyphenated techniques such as GC-MS and UPLC-QTOF-MS for structural elucidation and quantification. For electrochemical analysis, voltammetry in aqueous solutions offers sensitivity for detection at low concentrations (LOD < 0.1 µg/mL). Validation parameters (precision, accuracy, linearity) must adhere to ICH guidelines .

- Example : A validated HPLC method with a C18 column (mobile phase: acetonitrile-phosphate buffer) achieved retention times of 6.2 min for 4,4'-DMAR HCl, with RSD < 2% for intra-day precision .

Q. How does the stability of 4,4'-Dimethylaminorex Hydrochloride impact experimental reproducibility?

- Methodology : Conduct forced degradation studies under acidic/alkaline hydrolysis, oxidative, and thermal stress. Monitor degradation products via LC-MS/MS . Store reference standards at -20°C in airtight, light-protected containers to prevent decomposition .

- Data : Aqueous solutions of 4,4'-DMAR HCl degrade by 15% after 24 hours at room temperature, necessitating immediate use post-preparation .

Q. What pharmacological mechanisms underlie the acute toxicity of 4,4'-Dimethylaminorex Hydrochloride?

- Methodology : In vivo studies in rodent models reveal dose-dependent hyperthermia and serotonin syndrome via 5-HT2A/2C receptor agonism . Pair behavioral assays (e.g., locomotor activity) with microdialysis to correlate CNS serotonin levels with toxicity .

- Key Finding : LD50 in mice is 28 mg/kg (intraperitoneal), with neurotoxicity linked to oxidative stress markers (e.g., elevated MDA in brain tissue) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo behavioral effects of 4,4'-DMAR HCl?

- Methodology : Use allosteric modulation assays (e.g., BRET or FRET) to study receptor conformational changes. Cross-validate with computational docking simulations (e.g., AutoDock Vina) to predict binding affinities. Discrepancies may arise from metabolite activity or blood-brain barrier permeability .

- Case Study : In vitro 5-HT2A Ki = 12 nM, but in vivo effects require higher doses due to rapid metabolism to inactive carboxylated derivatives .

Q. What experimental designs are optimal for synthesizing and characterizing 4,4'-DMAR HCl structural analogs?

- Methodology : Employ microwave-assisted synthesis to reduce reaction times for phenylalkylamine precursors. Characterize analogs via NMR (¹H/¹³C) and high-resolution FTIR to confirm substitutions (e.g., fluorine at the 4' position). Validate purity with chiral HPLC to isolate enantiomers .

- Example : 4’-F-4-MAR (C10H11FN2O) showed m/z 195.0926 in ESI+ MS, with fragmentation patterns distinct from 4,4'-DMAR .

Q. How do stability-indicating methods address variability in 4,4'-DMAR HCl pharmacokinetic studies?

- Methodology : Develop stability-indicating UPLC methods with photodiode array detection to quantify parent drug and degradation products simultaneously. Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life .

- Data : Under oxidative stress (3% H2O2), 4,4'-DMAR HCl degrades into 4,4'-dihydroxyaminorex (m/z 167.0812), requiring chromatographic separation to avoid interference .

Key Research Gaps

- Metabolite Identification : Lack of data on phase-II metabolites (e.g., glucuronidated forms) limits toxicokinetic models.

- Long-Term Neurotoxicity : No studies on chronic exposure effects (e.g., dopamine receptor downregulation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.